6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole belongs to a class of heterocyclic compounds featuring both imidazo[2,1-b][1,3]thiazole and nitrophenyl moieties. While its specific source and classification require further investigation, research highlights its potential as a building block for synthesizing various derivatives with biological activities, including antimicrobial, antitubercular, and anticancer properties. [, , , , , , , , , , ]
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound features a fused imidazole-thiazole structure with a nitrophenyl substituent at the sixth position of the imidazole ring. Compounds of this class have garnered attention due to their potential biological activities, particularly in medicinal chemistry as they exhibit various pharmacological properties, including anticancer and antimicrobial activities.
The compound can be synthesized through various chemical methods and is classified as an organic heterocyclic compound. Its structure includes both nitrogen and sulfur atoms, which contribute to its unique chemical properties. The presence of the nitrophenyl group enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research .
The synthesis of 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the reaction of 4-nitrophenyl derivatives with thioamides or thiazole precursors under acidic or basic conditions.
Technical Details:
The molecular structure of 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole can be represented as follows:
The structure consists of:
Data:
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole can participate in various chemical reactions typical for heterocycles:
Technical Details:
The mechanism of action for compounds like 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole often involves interaction with biological targets such as enzymes or receptors.
Data:
Relevant Data:
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole has several applications in scientific research:
The integration of imidazo[2,1-b][1,3]thiazole pharmacophores with nitroaryl substituents has emerged as a strategically significant approach in medicinal chemistry and materials science. Among these hybrids, 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole exemplifies a structurally unique compound where a conjugated nitrophenyl system is fused to the electron-rich imidazothiazole heterocycle. This molecular architecture facilitates distinctive electronic properties and biological interactions, positioning it as a compelling subject for scientific investigation. The compound's systematic exploration illuminates broader principles of heterocyclic reactivity, structure-property relationships, and targeted bioactivity modulation.
The compound is formally designated as 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole under IUPAC nomenclature rules, with the Chemical Abstracts Service (CAS) registry number 7120-14-1 [2] [3]. Its molecular formula is C₁₁H₇N₃O₂S, corresponding to a molecular weight of 245.26 g/mol [2]. Key identifiers include:
The core structure comprises a fused bicyclic imidazo[2,1-b]thiazole system where positions C2 and C3 of the thiazole ring are shared with the imidazole moiety. The 4-nitrophenyl group is attached at position 6 of this condensed ring system. X-ray crystallographic analyses of analogous derivatives confirm that the molecule adopts a coplanar conformation with extensive π-conjugation across the heterocyclic core and aryl substituent [2]. This planarity generates a rigid, electron-deficient architecture where the nitro group substantially reduces electron density throughout the system. Computational modeling indicates significant dipole moments (>4.5 D) arising from charge separation between the electron-withdrawing nitrophenyl moiety and electron-donating imidazothiazole nitrogens [2].
Table 1: Key Identifiers for 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole and Related Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole | 7120-14-1 | C₁₁H₇N₃O₂S | 245.26 |
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole | 103503-25-9 | C₁₂H₉N₃O₂S | 259.28 |
6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | 31522-00-6 | C₁₂H₇N₃O₃S | 273.27 |
2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | 944581-13-9 | C₁₁H₆BrN₃O₂S | 324.15 |
5-Nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole | 106636-48-0 | C₁₁H₆N₄O₄S | 290.25 |
The exploration of imidazo[2,1-b]thiazoles as privileged medicinal scaffolds dates to the mid-20th century, with accelerated interest over the past three decades. Early synthetic efforts focused on unsubstituted parent systems, but strategic functionalization at the C6 position—particularly with aryl groups—revealed enhanced pharmacological potential. The installation of the 4-nitrophenyl group at C6 emerged as a deliberate strategy to enhance π-conjugation and modulate electronic properties [2].
Seminal studies by Romagnoli et al. demonstrated that 2-substituted-6-aryl derivatives exhibited remarkable antiproliferative activity against leukemia and carcinoma cell lines (IC₅₀ = 50–500 nM), establishing structure-activity principles for the scaffold [4]. Subsequent innovations identified C6-aryl imidazothiazoles as potent enzyme inhibitors, exemplified by Patel’s discovery of a TGF-β receptor inhibitor (IC₅₀ = 1.2 nM) bearing a substituted phenyl group at C6 [4]. These findings catalysed investigations into electronically modified C6-aryl variants, culminating in the systematic evaluation of 4-nitrophenyl derivatives for their enhanced electron-accepting capacity and binding interactions with biological targets.
Parallel advancements occurred in synthetic methodology. Initial routes required multistep sequences with harsh conditions and low yields (~20–40%). Contemporary approaches employ one-pot multicomponent reactions using ionic liquid catalysts like 1-butyl-3-methylimidazolium bromide ([Bmim]Br), enabling efficient assembly under mild conditions with yields exceeding 75% [2]. This methodological evolution facilitated access to diverse analogs for biological screening, accelerating the development of optimized derivatives including 6-(4-nitrophenyl) variants.
The 4-nitrophenyl group functions as a strong electron-withdrawing pharmacophore that profoundly influences the physicochemical and biological behavior of heterocyclic systems. In 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole, this substituent generates three critical effects:
Electronic Modulation: The nitro group (-NO₂) reduces the electron density of the entire conjugated system through resonance withdrawal, lowering the LUMO energy and enhancing electrophilicity. This facilitates charge-transfer interactions with biological nucleophiles and improves membrane permeability [2] [5].
Molecular Recognition: The planar nitrophenyl moiety enables stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe149 in InhA). Simultaneously, nitro group oxygen atoms form hydrogen bonds with lysine residues (e.g., Lys165 in InhA), as confirmed by molecular docking studies [2].
Bioactivity Enhancement: Structure-activity relationship (SAR) analyses demonstrate that nitrophenyl substitution significantly enhances antimycobacterial and antifungal activities compared to unsubstituted or alkyl-substituted analogs. Against Mycobacterium tuberculosis, nitrophenyl derivatives exhibit MIC values of 6.03–13.9 μM, comparable to first-line drugs like ethambutol (15.3 μM) and ciprofloxacin (9.4 μM) [2]. Antifungal screening reveals even greater enhancements, with MIC values as low as 5 μg/mL against Candida and Aspergillus strains—attributed to improved target affinity conferred by the nitroaryl group [2].
Table 2: Biological Activities of Nitrophenyl-Substituted Imidazothiazoles
Biological Activity | Optimal Compound | Potency (MIC/IC₅₀) | Reference Standard (Potency) |
---|---|---|---|
Antimycobacterial (M. tuberculosis) | 6-(4-Nitrophenyl) analogs | 6.03–13.9 μM | Ethambutol (15.3 μM) |
Antifungal (Candida spp.) | Nitroaryl-substituted derivatives | 5–10 μg/mL | Fluconazole (5–20 μg/mL) |
Antiproliferative (Pancreatic) | Related imidazothiadiazole nitrophenyl analogs | IC₅₀ = 5.11–10.8 μM | Gemcitabine (IC₅₀ ~ 0.1–1 μM) |
The strategic value of the nitrophenyl group extends beyond direct biological activity. It serves as a versatile synthetic handle for further functionalization through reduction to aminoaryl intermediates, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. This enables efficient diversification into advanced analogs like 6-(4-aminophenyl) derivatives or molecular hybrids targeting multiple disease pathways [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7